2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole
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Overview
Description
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry . This compound features a hydrazinylidene group attached to the indole ring, which is further substituted with a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole typically involves the reaction of 2-methyl-3-nitroaniline with appropriate reagents to introduce the hydrazinylidene group. One common method includes the use of hydrazine derivatives under controlled conditions . The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitro-substituted indole derivatives.
Reduction: Formation of amino-substituted indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of the target compound.
4-Nitrophenylhydrazine: Another related compound with similar functional groups.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole ring with the nitrophenyl and hydrazinylidene groups makes it a versatile compound for various applications .
Properties
CAS No. |
52547-70-3 |
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Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12N4O2/c1-10-15(13-4-2-3-5-14(13)16-10)18-17-11-6-8-12(9-7-11)19(20)21/h2-9,16H,1H3 |
InChI Key |
KMFKIDSZWJPCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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